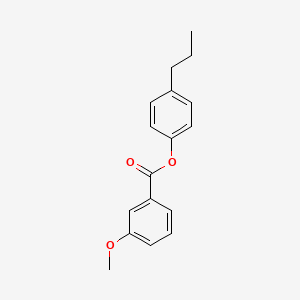

4-propylphenyl 3-methoxybenzoate

Description

4-Propylphenyl 3-methoxybenzoate is an aromatic ester featuring a 3-methoxybenzoate group linked to a 4-propylphenyl moiety. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) group at the meta position of the benzoate ring and a propyl chain at the para position of the phenyl group.

The compound’s thermal and chemical stability is likely influenced by its substituents.

Properties

IUPAC Name |

(4-propylphenyl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-5-13-8-10-15(11-9-13)20-17(18)14-6-4-7-16(12-14)19-2/h4,6-12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLJELZHXVTLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propylphenyl 3-methoxybenzoate typically involves the esterification reaction between 4-propylphenol and 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-propylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-propylphenol and 3-methoxybenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).

Major Products Formed

Hydrolysis: 4-propylphenol and 3-methoxybenzoic acid.

Reduction: 4-propylphenyl 3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-propylphenyl 3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-propylphenyl 3-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Substituent Position and Electronic Effects

Key analogs include methyl 3-methoxybenzoate (M3MOB) and methyl 4-methoxybenzoate (M4MOB). Evidence indicates that substituent position significantly impacts physicochemical properties:

- M3MOB : The meta-methoxy group reduces steric hindrance compared to ortho-substituted analogs (e.g., methyl 2-methoxybenzoate), leading to higher thermal stability. IR spectroscopy of lanthanide 3-methoxybenzoates shows carboxylate coordination via bidentate bonding (νₐₛ(COO⁻) at ~1568 cm⁻¹, νₛ(COO⁻) at ~1400 cm⁻¹), suggesting similar coordination behavior in 4-propylphenyl 3-methoxybenzoate .

- M4MOB : The para-methoxy group in thorium(IV) 4-methoxybenzoate salts results in distinct thermal decomposition pathways, forming ThO₂ and carbonaceous residues at ~400–600°C . Comparatively, 3-methoxybenzoate derivatives decompose at slightly lower temperatures (~350–500°C), indicating substituent position affects thermal resilience .

Table 1: Substituent Effects on Thermal Decomposition

| Compound | Decomposition Temperature (°C) | Key Products | Reference |

|---|---|---|---|

| Th(4-CH₃OC₆H₄COO)₄ | 400–600 | ThO₂, oxocarbonate, carbon | |

| La(3-MeO-Bz)₃ | 350–500 | La₂O₃, CO₂ | |

| Methyl 3-methoxybenzoate | N/A | — |

Alkyl Chain Variations

Compared to methyl esters (e.g., M3MOB), this compound’s bulkier alkyl chain may enhance solubility in non-polar polymers like isotactic polypropylene. Studies on 4-propylphenyl-containing nucleating agents demonstrate improved polymer clarity and mechanical properties due to optimized nucleation efficiency . In contrast, shorter alkyl chains (e.g., methyl or ethyl) in benzoate esters may limit compatibility with hydrophobic matrices.

Comparison with Other Alkylphenyl Benzoates

Table 2: Performance in Polymer Matrices

Thermal Stability in Metal Complexes

Lanthanide 3-methoxybenzoates (La–Sm) exhibit dehydration below 150°C, followed by decomposition to oxides (e.g., La₂O₃) . Thorium(IV) 4-methoxybenzoate decomposes at higher temperatures, forming ThO₂ . The propylphenyl group in this compound may further stabilize metal complexes via hydrophobic interactions, though direct data is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.